2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid
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Overview
Description
2,3-Dibromo-6-hydroxy-4-methoxybenzofuran-5-carboxylic acid is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-tumor, and anti-oxidative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-hydroxy-4-methoxybenzofuran-5-carboxylic acid typically involves multiple steps, starting from simpler benzofuran derivatives. One common approach is the bromination of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-hydroxy-4-methoxybenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of 2,3-dibromo-6-oxo-4-methoxybenzofuran-5-carboxylic acid.
Reduction: Formation of 2,3-dihydro-6-hydroxy-4-methoxybenzofuran-5-carboxylic acid.
Substitution: Formation of 2,3-dimethoxy-6-hydroxy-4-methoxybenzofuran-5-carboxylic acid.
Scientific Research Applications
2,3-Dibromo-6-hydroxy-4-methoxybenzofuran-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-hydroxy-4-methoxybenzofuran-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways . For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-6-hydroxybenzofuran-5-carboxylic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
2,3-Dibromo-4-methoxybenzofuran-5-carboxylic acid: Lacks the hydroxyl group, potentially altering its biological activity.
6-Hydroxy-4-methoxybenzofuran-5-carboxylic acid: Lacks the bromine atoms, which significantly impacts its chemical behavior.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
88258-48-4 |
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Molecular Formula |
C10H6Br2O5 |
Molecular Weight |
365.96 g/mol |
IUPAC Name |
2,3-dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H6Br2O5/c1-16-8-5(10(14)15)3(13)2-4-6(8)7(11)9(12)17-4/h2,13H,1H3,(H,14,15) |
InChI Key |
XHTLIWCROKPXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C(=C(O2)Br)Br)O)C(=O)O |
Origin of Product |
United States |
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